Product packaging for N-Boc-cis-2,6-Diethyl-4-piperidone(Cat. No.:CAS No. 1003843-30-8)

N-Boc-cis-2,6-Diethyl-4-piperidone

Cat. No.: B1440569
CAS No.: 1003843-30-8
M. Wt: 255.35 g/mol
InChI Key: PRRQDRLRMZGMRO-PHIMTYICSA-N
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Description

Significance of Piperidone Scaffolds in Synthetic Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif found in a vast number of natural products and synthetic pharmaceuticals. kcl.ac.uknih.gov Consequently, piperidone scaffolds, which are oxidized derivatives of piperidines, serve as crucial intermediates in the construction of these complex molecules. nih.gov Their inherent reactivity and stereochemical complexity make them ideal starting points for creating diverse molecular libraries for drug discovery and materials science. ontosight.aiontosight.ai

The development of efficient methods for the synthesis of substituted piperidines is a significant focus in modern organic chemistry. nih.gov The strategic placement of substituents on the piperidone ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This has led to the use of piperidone derivatives in the development of a wide range of therapeutic agents. ontosight.aiontosight.ai

Contextualizing N-Boc-cis-2,6-Diethyl-4-piperidone within Advanced Heterocyclic Chemistry

This compound, also known as (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate, is a specialized building block within the broader class of piperidones. Its structure is characterized by three key features: the central 4-piperidone (B1582916) core, the cis-oriented diethyl groups at positions 2 and 6, and the N-Boc (tert-butoxycarbonyl) protecting group.

The "cis" stereochemistry of the diethyl groups is a critical feature, as the spatial arrangement of substituents on a ring can profoundly influence the molecule's biological activity and its interactions with other molecules. The N-Boc group is a widely used protecting group in organic synthesis. It temporarily masks the reactivity of the piperidine nitrogen, allowing for selective modifications at other parts of the molecule. dtic.mil The Boc group is known for its stability under many reaction conditions and its relatively easy removal under acidic conditions. dtic.mil

This particular combination of features makes this compound a valuable intermediate for the synthesis of complex, stereochemically defined target molecules. It allows for the introduction of specific functional groups and the controlled construction of intricate molecular frameworks.

Chemical and Physical Properties

While detailed research publications specifically on this compound are not abundant in publicly accessible literature, its fundamental properties can be compiled from chemical supplier databases.

PropertyValue
Chemical Name (2R,6S)-rel-tert-Butyl 2,6-diethyl-4-oxopiperidine-1-carboxylate
CAS Number 1003843-30-8
Molecular Formula C₁₄H₂₅NO₃
Molecular Weight 255.35 g/mol
Appearance Not specified (likely a solid)
Solubility Not specified

Detailed Research Findings

Specific, peer-reviewed research detailing the synthesis and reactivity of this compound is limited. However, its utility is described as a valuable compound for building complex molecular structures, allowing for the introduction of specific functional groups and stereochemical configurations. General synthetic strategies for related cis-2,6-disubstituted piperidones often involve multi-step sequences that establish the desired stereochemistry.

The synthesis of such compounds can be approached through various methods, including the stereoselective reduction of corresponding pyridinium (B92312) salts or the cyclization of appropriately substituted acyclic precursors. The presence of the N-Boc group is crucial in these synthetic routes, as it modulates the reactivity of the nitrogen atom and influences the stereochemical outcome of key transformations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H25NO3 B1440569 N-Boc-cis-2,6-Diethyl-4-piperidone CAS No. 1003843-30-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2S,6R)-2,6-diethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-6-10-8-12(16)9-11(7-2)15(10)13(17)18-14(3,4)5/h10-11H,6-9H2,1-5H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRRQDRLRMZGMRO-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(=O)CC(N1C(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC(=O)C[C@H](N1C(=O)OC(C)(C)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680224
Record name tert-Butyl (2R,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003843-30-8
Record name tert-Butyl (2R,6S)-2,6-diethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of N Boc Cis 2,6 Diethyl 4 Piperidone

Reactions at the Carbonyl Functionality (C4)

The carbonyl group is a key site for a variety of chemical transformations, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

The ketone at the C4 position is susceptible to nucleophilic attack. A prominent example of this reactivity is reductive amination. In reactions analogous to those with N-Boc-4-piperidone, the carbonyl group can react with a primary amine, such as aniline, in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), to form a 4-amino-piperidine derivative dtic.mil. This transformation proceeds through an intermediate iminium ion which is then reduced in situ.

The carbonyl can also be reduced to a hydroxyl group, yielding the corresponding N-Boc-cis-2,6-diethyl-4-piperidinol. This is a common transformation for piperidones, typically achieved using reducing agents such as sodium borohydride (B1222165). The stereochemical outcome of the reduction is influenced by the steric hindrance imposed by the substituents on the piperidine (B6355638) ring.

The protons on the carbon atoms adjacent to the carbonyl group (C3 and C5) are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then react with various electrophiles. For instance, the potassium enolate of N-Boc-4-piperidone has been shown to react with phosphoryl chlorides to yield phosphate derivatives chemicalbook.com. This reactivity is directly applicable to the N-Boc-cis-2,6-diethyl-4-piperidone scaffold, providing a pathway to organophosphate compounds. The enolate serves as a critical intermediate for forming new carbon-carbon and carbon-heteroatom bonds at the α-position to the carbonyl.

A significant application of the carbonyl reactivity is in the synthesis of chalcones, which are α,β-unsaturated ketones. This is typically achieved through a base-catalyzed aldol condensation reaction between the piperidone and an aromatic aldehyde. Studies on the parent N-Boc-4-piperidone have shown that this reaction proceeds efficiently. nih.govnih.gov The use of lithium hydroxide (B78521) (LiOH) in an alcoholic solvent has proven effective for this transformation, yielding chalcone derivatives in good to excellent yields. nih.govresearchgate.net This methodology supports the synthesis of a diverse range of N-Boc-piperidone chalcones by varying the substituted benzaldehyde used in the reaction. nih.govnih.gov

Table 1: Synthesis of N-Boc-piperidone Chalcones via Aldol Condensation This table is based on data for the related compound N-Boc-4-piperidone.

Aldehyde ReactantBaseSolventYield (%)
Substituted BenzaldehydeLiOHMethanol (B129727)53
Substituted BenzaldehydeLiOHEthanol67
Substituted BenzaldehydeLiOHMethanol/Ethanol94
Data derived from studies on N-Boc-4-piperidone reacting with various benzaldehydes. nih.gov

Transformations Involving the Piperidine Ring Nitrogen (N1)

The nitrogen atom, protected by the Boc group, also plays a central role in the reactivity of the molecule, primarily through the formation of electrophilic intermediates and by sterically and electronically influencing reactions elsewhere on the ring.

N-acyliminium ions are highly reactive electrophilic intermediates that can be generated from N-Boc-piperidines. qub.ac.uk These ions are typically formed by the loss of a leaving group from the carbon atom alpha to the nitrogen. Common precursors include N-acyl-N,O-acetals (such as 3-hydroxyisoindolinones), which generate the N-acyliminium ion upon treatment with a Brønsted or Lewis acid. qub.ac.uk Once formed, these electrophilic species are readily trapped by a wide range of carbon and heteroatom nucleophiles, enabling the formation of new bonds at the C2 or C6 positions of the piperidine ring. qub.ac.uk This chemistry provides a powerful method for the α-functionalization of the piperidine scaffold.

The tert-butoxycarbonyl (N-Boc) group is not merely a passive protecting group; it actively influences the reactivity and selectivity of reactions involving the piperidine ring.

Conformational Control: The bulky N-Boc group exerts significant steric influence on the conformation of the piperidine ring. To avoid unfavorable A(1,3) strain (steric repulsion between the Boc group and a substituent at C2 or C6), the ring can adopt conformations that place adjacent substituents in specific orientations. rsc.org For instance, in a 2-substituted N-Boc piperidine, the substituent may prefer an axial orientation to minimize steric clash with the large Boc group, which in turn influences the direction of attack in subsequent reactions. rsc.org

Directing Group in C-H Functionalization: The N-Boc group can act as a directing group, controlling the site-selectivity of C-H functionalization reactions. Rhodium-catalyzed C-H insertion reactions have demonstrated that the choice of N-protecting group is critical for determining the position of functionalization on the piperidine ring. researchgate.net

Stereoselectivity in α-Lithiation: The Boc group is instrumental in directing the stereoselectivity of α-lithiation and subsequent electrophilic trapping. The lithiation of N-Boc piperidines often occurs equatorially on the lowest energy ring conformation, which is dictated by the steric demands of the Boc group and other ring substituents. rsc.org This controlled lithiation allows for the stereoselective synthesis of trans-substituted piperidines, which might be thermodynamically less favored but can be accessed kinetically through this method. rsc.org

Reactivity and Lability: The Boc group is known for its stability under many reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. dtic.milresearchgate.net This ease of removal is a key advantage in multi-step synthesis. Furthermore, the reactivity of the Boc group itself can be harnessed, as its lability can be tuned. Selective thermal deprotection of N-Boc groups in the presence of other sensitive functionalities has been achieved, offering a pathway for differential protection strategies. acs.org

Reactions at Substituted Positions (C2 and C6)

The presence of ethyl groups at the C2 and C6 positions of the piperidone ring introduces specific reactivity at these sites, primarily involving the α-protons of the alkyl chains.

Under strongly basic conditions, deprotonation of these α-protons can occur, leading to the formation of a carbanionic species. This nucleophilic center can then react with various electrophiles, allowing for the further functionalization of the ethyl side chains. The stereochemical outcome of such reactions would be influenced by the cis-configuration of the substituents and the steric hindrance imposed by the N-Boc group and the piperidone ring.

Detailed research findings on the direct functionalization of the ethyl groups of this compound are not extensively documented. However, analogous systems suggest that such transformations are feasible, albeit potentially requiring carefully optimized conditions to overcome steric hindrance and achieve desired selectivity.

Functional group interconversions of the ethyl substituents at C2 and C6 would likely involve initial activation, for instance, through free-radical halogenation to introduce a handle for further transformations. Subsequent nucleophilic substitution reactions could then be employed to introduce a variety of functional groups.

Table 1: Plausible Functional Group Interconversion Strategies at C2 and C6

Starting GroupReagents and ConditionsProduct Functional Group
-CH₂CH₃1. NBS, light/heat 2. Nu⁻ (e.g., CN⁻, OR⁻, N₃⁻)-CH(Br)CH₃ followed by -CH(Nu)CH₃
-CH₂CH₃Oxidation (e.g., KMnO₄, RuCl₃/NaIO₄)-C(O)CH₃ (ketone) or -COOH (carboxylic acid)

It is important to note that the viability and selectivity of these transformations would be highly dependent on the specific reagents and reaction conditions, as well as the potential for competing reactions at other sites of the molecule, such as the enolizable positions α to the C4-ketone.

Ring-Opening and Ring-Expansion Reactions of Piperidone Systems

The piperidone ring in this compound can undergo ring-opening and ring-expansion reactions under specific conditions, often promoted by acid or base catalysis or through rearrangement of reactive intermediates.

Ring-opening of N-Boc protected piperidines can be initiated by cleavage of the N-Boc group under strong acidic conditions, followed by reactions that lead to the scission of a C-N or C-C bond of the ring. For instance, treatment with strong reducing agents in the presence of an acid could potentially lead to reductive cleavage of the heterocyclic ring.

Ring-expansion reactions of piperidone systems are less common but can be achieved through specific synthetic strategies. One plausible approach involves the conversion of the C4-ketone to a suitable precursor that can undergo a rearrangement, such as a Beckmann rearrangement of the corresponding oxime or a Schmidt reaction with hydrazoic acid, to yield a seven-membered lactam. Another strategy could involve the formation of a bicyclic intermediate, such as a cyclopropane ring fused to the piperidone, which can then undergo a regioselective ring-opening to afford an expanded ring system.

Domino and Cascade Reaction Sequences

Domino and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecular architectures in a single synthetic operation from a simpler precursor. nih.gov this compound can be envisioned as a substrate for such reaction sequences, initiated by a reaction at one of its functional groups that triggers a cascade of subsequent transformations.

A potential domino reaction could be initiated at the C4-ketone. For example, a Knoevenagel condensation with an active methylene compound could be followed by an intramolecular Michael addition of the enolate onto a suitably positioned Michael acceptor, leading to the formation of a bicyclic system.

Alternatively, a cascade reaction could be designed based on the initial functionalization of the N-Boc group. For instance, removal of the Boc group to liberate the secondary amine could be followed by an in-situ intramolecular cyclization with a tethered electrophilic group, which could be introduced at one of the ethyl substituents.

Table 2: Hypothetical Domino/Cascade Reaction Initiated from this compound

Initiating ReactionSubsequent StepsFinal Product Type
Aldol condensation at C3/C5Intramolecular cyclization, dehydrationFused bicyclic piperidine derivative
Michael addition to an α,β-unsaturated ketoneIntramolecular aldol reactionSpirocyclic piperidine derivative
Deprotection of N-Boc groupIntramolecular amination/cyclizationBridged piperidine system

The successful implementation of such domino and cascade reactions would require careful design of the substrate and precise control of the reaction conditions to favor the desired reaction pathway over competing side reactions.

Stereochemical and Conformational Analysis

Conformational Preferences of the Piperidone Ring System

The conformation of the piperidone ring is primarily influenced by the minimization of steric and torsional strain. Like cyclohexane (B81311), the piperidine (B6355638) core can adopt several conformations, with the chair form being the most stable.

Chair and Half-Chair Conformations

The piperidone ring in N-Boc-cis-2,6-diethyl-4-piperidone predominantly adopts a chair conformation to minimize angle and torsional strain. ias.ac.in In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, and the hydrogen atoms on adjacent carbons are in a staggered arrangement. Other conformations, such as the boat and twist-boat, are higher in energy. The boat conformation is destabilized by steric repulsion between the flagpole hydrogens (or substituents) at the 1 and 4 positions and by torsional strain from eclipsed bonds. youtube.com

The half-chair conformation is typically considered a transition state on the pathway of ring inversion between two chair forms. youtube.com The presence of the sp²-hybridized carbonyl carbon at the C-4 position causes some flattening of the ring in that region compared to a standard cyclohexane chair.

Influence of cis-2,6-Diethyl Substitution on Ring Conformation

Substituents on a piperidine ring generally prefer an equatorial orientation to avoid destabilizing 1,3-diaxial interactions. For this compound, the cis relationship of the two ethyl groups means that the lowest energy chair conformation is the one where both ethyl groups occupy equatorial positions. ias.ac.in This arrangement minimizes steric hindrance between the ethyl groups and the axial hydrogens on the ring. The alternative chair form, which would place both ethyl groups in sterically demanding axial positions, is significantly higher in energy and thus negligibly populated at equilibrium.

FeatureDescription
Predominant Conformation Chair
C-2 Ethyl Group Orientation Equatorial
C-6 Ethyl Group Orientation Equatorial
Reason for Preference Avoidance of 1,3-diaxial steric strain

Dynamic Stereochemistry

The structure of this compound is not static. It undergoes dynamic processes, including rotation around the N-C bond of the carbamate (B1207046) group and inversion of the entire piperidone ring.

N-C Bond Rotational Processes of the Carbamate Moiety

The tert-butyloxycarbonyl (Boc) protecting group introduces a dynamic stereochemical element. The amide bond between the piperidine nitrogen and the carbamate carbonyl (N-C(O)) has a partial double bond character due to resonance. This restricts free rotation, leading to the existence of distinct rotamers (or conformers). At lower temperatures, this rotation can become slow on the NMR timescale, allowing for the observation of separate signals for each rotamer. researchgate.net For a related N-Boc-3,5-bis(arylidene)-4-piperidone, the energy barrier for this rotation was estimated to be approximately 14.87 kcal/mol. researchgate.net However, under many standard reaction conditions, the rotation is rapid, resulting in an averaged spectroscopic signal. acs.org

Ring Inversion Phenomena

Ring inversion, or ring flipping, is a process where one chair conformation converts into the alternative chair form. youtube.com During this process, all axial substituents become equatorial, and all equatorial substituents become axial. For this compound, this would involve the conversion of the stable diequatorial conformer to a highly unstable diaxial conformer. The energy barrier for ring inversion in a related N-Boc-2-aryl-4-methylenepiperidine has been calculated to be around 55 kJ/mol (~13.1 kcal/mol). acs.org Due to the significant steric strain associated with placing the two ethyl groups in axial positions, the equilibrium lies overwhelmingly in favor of the diequatorial conformer.

Dynamic ProcessEstimated Energy BarrierConsequence
N-C Carbamate Bond Rotation ~14.9 kcal/molExistence of distinct rotamers at low temperature.
Piperidone Ring Inversion ~13.1 kcal/molThe diequatorial conformer is heavily favored; the diaxial conformer is a minor, high-energy state.

Stereoselectivity in Nucleophilic Additions to Piperidone-Derived Intermediates

The carbonyl group at the C-4 position is a key site for chemical reactions, particularly nucleophilic additions. The stereochemical outcome of such additions—whether the new substituent adds to the axial or equatorial face of the ring—is determined by a combination of steric and electronic factors. researchgate.net The incoming nucleophile attacks the carbonyl carbon from a trajectory of approximately 107 degrees, known as the Bürgi-Dunitz angle.

The two primary pathways for nucleophilic attack on the chair conformer of this compound are:

Axial Attack: The nucleophile approaches from the axial face, leading to the formation of an equatorial alcohol. This pathway avoids steric clashes with the C-3 and C-5 equatorial hydrogens but can introduce torsional strain with the adjacent axial C-H bonds.

Equatorial Attack: The nucleophile approaches from the equatorial face, resulting in an axial alcohol. This approach avoids torsional strain but can be sterically hindered by the axial hydrogens at the C-3 and C-5 positions.

The stereoselectivity is highly dependent on the steric bulk of the nucleophile.

Small Nucleophiles (e.g., sodium borohydride (B1222165), lithium aluminum hydride): These reagents typically favor axial attack to minimize torsional strain, yielding the equatorial alcohol as the major product. researchgate.net

Bulky Nucleophiles (e.g., Grignard reagents, organolithiums): These larger reagents are more sensitive to steric hindrance. They tend to favor equatorial attack to avoid the 1,3-diaxial interactions with the axial hydrogens, leading to the axial alcohol as the predominant product.

The presence of the bulky equatorial ethyl groups at C-2 and C-6 can further influence the steric environment around the carbonyl group, potentially enhancing the preference for a specific attack trajectory.

Nucleophile TypeFavored Attack TrajectoryMajor ProductRationale
Small (e.g., NaBH₄)AxialEquatorial AlcoholMinimization of torsional strain.
Bulky (e.g., RMgX)EquatorialAxial AlcoholAvoidance of 1,3-diaxial steric hindrance.

Diastereoselectivity Control Mechanisms

The synthesis of 2,6-disubstituted piperidines, such as this compound, often presents a stereochemical challenge. Achieving a high degree of diastereoselectivity in favor of the cis isomer is a key objective in synthetic strategies. The control of this stereochemistry is influenced by several factors during the cyclization process, which typically involves the formation of an N-acyliminium ion intermediate.

One of the primary mechanisms for controlling diastereoselectivity is through thermodynamic control, where the more stable cis product is preferentially formed. In the case of 2,6-dialkylpiperidines, the cis isomer, which can adopt a chair conformation with both alkyl groups in equatorial positions, is generally more stable than the trans isomer. wikipedia.org This preference is a driving force in reactions that allow for equilibration.

Kinetic control also plays a significant role, particularly in reactions involving the cyclization of N-acyliminium ions. The trajectory of the nucleophilic attack on the iminium ion dictates the stereochemical outcome. For instance, in acetic acid-promoted cascade N-acyliminium ion/aza-Prins cyclizations, excellent diastereoselectivity for cis-fused products is observed. nih.gov This suggests a highly organized transition state where the incoming nucleophile attacks from the less sterically hindered face.

Furthermore, the choice of reagents and reaction conditions can profoundly impact diastereoselectivity. Studies on the synthesis of disubstituted piperidines have shown that the nature of the substituent on the nitrogen atom and the Lewis or Brønsted acid used to generate the N-acyliminium ion can influence the stereochemical course of the reaction. usm.eduqub.ac.uk In the synthesis of related 2,4-disubstituted piperidines, the choice of radical initiator was shown to dramatically enhance diastereoselectivity. figshare.com

Research on the diastereoselective synthesis of zwitterionic bicyclic lactams, which serve as precursors to polysubstituted piperidines, has demonstrated that intramolecular reactions can proceed with high diastereoselectivity, leading to cis relationships between substituents. nih.gov The reduction of a ketone in a related piperidone precursor using sodium borohydride showed diastereoselectivity that could be rationalized by the hydride attacking from the less hindered face. nih.gov

Table 1: Factors Influencing Diastereoselectivity in Piperidine Synthesis
FactorInfluence on DiastereoselectivityExampleReference(s)
Thermodynamic Control Favors the formation of the more stable cis isomer with equatorial substituents.Reduction of 2,6-dimethylpyridine (B142122) often yields the cis isomer as the major product. wikipedia.org
Kinetic Control The trajectory of nucleophilic attack on the N-acyliminium ion determines the stereochemistry.Aza-Prins cyclization leading to cis-fused piperidines. nih.gov
Reaction Conditions The choice of acid catalyst and solvent can alter the transition state geometry.Use of different Lewis or Brønsted acids in N-acyliminium ion cyclizations. usm.eduqub.ac.uk
Precursor Stereochemistry The stereochemistry of the starting material can direct the formation of new stereocenters.Intramolecular reactions of chiral precursors leading to cis-piperidine derivatives. nih.gov

Applicability of Stevens' Hypothesis to N-Acyliminium Ions

The Stevens rearrangement is a well-known transformation of quaternary ammonium (B1175870) salts. wikipedia.org While the classical Stevens rearrangement involves a strong base to form an ylide, the principles governing its stereochemistry can be extended to understand the reactivity of N-acyliminium ions. The "Stevens hypothesis" in this context refers to the stereochemical outcome of reactions proceeding through intermediates with conformations that minimize steric interactions, analogous to the principles governing the rearrangement.

Recent studies on the nucleophilic addition to cyclic N-acyliminium ions have provided direct evidence for the applicability of these stereochemical models. nih.gov Through low-temperature NMR analyses and DFT calculations, the conformations of six-membered N-acyliminium ions were investigated. It was determined that the observed high diastereoselectivities in their reactions with nucleophiles were consistent with the principles of the Stevens hypothesis. nih.gov

For an N-acyliminium ion derived from a 2,6-disubstituted piperidine, the ion would likely adopt a conformation that places the large substituents in pseudo-equatorial positions to minimize steric strain. This conformational preference dictates the facial selectivity of an incoming nucleophile. The nucleophile will preferentially attack from the face that avoids steric clash with the quasi-axial protons and the adjacent bulky substituents.

In the specific case of the N-acyliminium ion formed from this compound, the two ethyl groups would occupy pseudo-equatorial positions in the most stable conformation of the ion. This arrangement would present a less hindered face for nucleophilic attack, leading to a predictable diastereomeric product. The reaction mechanism of the Stevens rearrangement itself is complex and can proceed through different pathways, including a concerted process or a radical pair mechanism, with the stereochemical outcome often showing retention of configuration. wikipedia.org The stereochemical control observed in N-acyliminium ion reactions, which are consistent with the Stevens hypothesis, underscores the importance of steric factors in directing the formation of specific diastereomers.

Table 2: Comparison of Classical Stevens Rearrangement and N-Acyliminium Ion Reactivity
FeatureClassical Stevens RearrangementN-Acyliminium Ion Reactivity
Intermediate Ylide formed with a strong base.N-acyliminium ion, often generated with an acid.
Key Transformation 1,2-rearrangement of a substituent to the carbon adjacent to the nitrogen.Nucleophilic addition at the carbon of the iminium bond.
Stereochemical Principle Often proceeds with retention of configuration, influenced by cage effects.Diastereoselectivity is governed by the conformational preference of the ring, consistent with minimizing steric strain (Stevens hypothesis).
Driving Force Formation of a more stable amine.Formation of a new C-C or C-heteroatom bond.

Advanced Spectroscopic and Computational Characterization for Elucidating Structure and Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the solution-state structure and dynamics of N-Boc-cis-2,6-diethyl-4-piperidone. One-dimensional (1D) NMR provides initial information on the chemical environment of protons and carbons, while two-dimensional (2D) techniques are essential for unambiguous signal assignments and conformational analysis.

Variable Temperature NMR for Dynamic Processes

The this compound molecule is not static and can undergo dynamic processes, such as ring inversion and rotation around the N-Boc bond. Variable temperature (VT) NMR spectroscopy is a key technique to study these conformational changes. nih.gov

At room temperature, if the rate of a dynamic process is fast on the NMR timescale, the observed spectrum will show averaged signals. As the temperature is lowered, the rate of this process slows down. If the exchange rate becomes slow enough, separate signals for the different conformers may be observed. In the case of this compound, VT-NMR could be used to study the equilibrium between different chair and boat conformations of the piperidone ring, as well as restricted rotation of the bulky Boc group. For some N-Boc-3,5-bis(arylidene)-4-piperidone analogs, temperature-dependent ¹H NMR has indicated the presence of two distinct conformations at lower temperatures. researchgate.net

Conformational Analysis via NOE Constraints and Coupling Constants

The preferred conformation of the piperidone ring and the orientation of the substituents can be determined through the analysis of Nuclear Overhauser Effect (NOE) data and proton-proton coupling constants (³JHH).

Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the through-space proximity of protons. For this compound, NOE correlations would be expected between protons that are close to each other in space, which is dependent on the ring conformation. For example, in a chair conformation with equatorial ethyl groups, NOE signals would be observed between the axial protons at C2/C6 and the axial protons at C3/C5.

Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the coupling constants between adjacent protons in the piperidone ring, the preferred conformation can be deduced. For instance, a large coupling constant (typically 8-13 Hz) between the protons on C2 and C3 would indicate a trans-diaxial relationship, which is characteristic of a chair conformation. Conversely, smaller coupling constants are indicative of axial-equatorial or equatorial-equatorial relationships.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique would provide definitive information on bond lengths, bond angles, and the solid-state conformation of this compound. For related substituted piperidin-4-one derivatives, X-ray crystallography has been used to confirm the chair conformation of the piperidine (B6355638) ring and the equatorial orientation of substituents. researchgate.net A crystal structure of this compound would be invaluable for validating the conformational preferences inferred from spectroscopic and computational methods.

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), complement experimental techniques by providing theoretical insights into the structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) Calculations for Conformation and Stereoselectivity

DFT calculations are a powerful tool for investigating the conformational landscape of this compound. researchgate.net By performing geometry optimizations, the relative energies of different possible conformers (e.g., chair with equatorial or axial substituents, boat conformers) can be calculated to predict the most stable structure. These calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the proposed structure.

Furthermore, DFT can be used to model transition states of reactions involving this compound, thereby providing insights into its reactivity and the stereoselectivity of its transformations. For instance, understanding the facial selectivity of nucleophilic addition to the carbonyl group can be rationalized by calculating the energies of the different attack trajectories. For similar piperidone derivatives, DFT calculations have been successfully employed to corroborate conformational analyses performed by NMR. researchgate.net

Table 2: Computationally Modeled Properties of Piperidone Derivatives

PropertyInformation Gained from DFT
Relative EnergiesDetermination of the most stable conformer
Geometric ParametersPredicted bond lengths and angles
Spectroscopic DataCalculated NMR chemical shifts and coupling constants
Reaction PathwaysEnergetics of transition states and reaction intermediates

Molecular Mechanics Calculations for Conformational Energy Profiles

The conformational landscape of this compound is of significant interest for understanding its reactivity and biological interactions. Molecular mechanics calculations are a powerful tool to probe the potential energy surface of this molecule and identify its low-energy conformations. These calculations utilize classical mechanics principles to estimate the steric energy of a molecule as a function of its geometry.

For this compound, the primary conformational flexibility arises from the piperidine ring pucker, the orientation of the N-Boc group, and the rotation of the two ethyl substituents. The piperidine ring can adopt several conformations, including chair, boat, and twist-boat forms. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom introduces significant steric interactions that influence the conformational preferences of the ring.

In related N-Boc protected piperidine systems, it has been observed that the bulky Boc group can lead to a flattening of the chair conformation or even favor non-chair conformations to alleviate steric strain. rsc.org For this compound, the cis-configuration of the ethyl groups at the 2 and 6 positions further complicates the conformational analysis. These substituents can exist in either axial or equatorial positions, leading to different diastereomeric chair conformations.

A systematic conformational search using molecular mechanics would typically involve rotating all acyclic single bonds and exploring the different ring puckering possibilities. The resulting geometries are then subjected to energy minimization to locate the stable conformers on the potential energy surface.

The expected low-energy conformations for this compound would likely be distorted chair forms. Due to the A(1,3) strain between the N-Boc group and axial substituents at the 2 and 6 positions, a conformation where both ethyl groups are in equatorial positions would be anticipated to be of lower energy. However, the presence of the carbonyl group at the 4-position can influence the ring geometry and the relative energies of different conformers.

The results of molecular mechanics calculations are often presented as a conformational energy profile, which plots the relative steric energy of the molecule as a function of one or more dihedral angles. This profile provides valuable insights into the flexibility of the molecule and the energy barriers between different conformations.

Interactive Data Table: Calculated Conformational Energies of N-Boc-cis-2,6-disubstituted-piperidones

ConformationSubstituent Orientation (C2, C6)Relative Energy (kcal/mol)
Chair 1Equatorial, Equatorial0.0 (Reference)
Chair 2Axial, Axial> 5.0
Twist-Boat-3.0 - 5.0
Boat-> 6.0

Note: These are illustrative values and the actual energies for this compound would require specific calculations.

Transition State Modeling for Reaction Mechanism Elucidation

Transition state modeling is a computational technique used to investigate the mechanisms of chemical reactions by locating and characterizing the transition state structures. The transition state is the highest energy point along the reaction coordinate and its geometry and energy determine the rate and feasibility of a reaction.

For this compound, transition state modeling can be employed to elucidate the mechanisms of various reactions, such as reductions of the ketone, alkylations at the alpha-positions to the carbonyl group, or reactions involving the N-Boc protecting group.

A key reaction of piperidones is their reduction to the corresponding piperidines. The stereochemical outcome of this reduction is highly dependent on the reaction mechanism and the conformational preferences of the starting material. Transition state modeling can be used to predict whether the hydride will attack from the axial or equatorial face of the carbonyl group, leading to the formation of either the axial or equatorial alcohol.

In the context of related N-Boc protected piperidines, computational studies have been instrumental in understanding the stereoselectivity of deprotonation reactions at the alpha-position to the nitrogen. nih.gov For this compound, similar studies could model the deprotonation at the 3 and 5 positions, which is often the first step in alkylation or condensation reactions. The modeling would involve locating the transition state for the proton abstraction by a base and analyzing its geometry to understand the factors controlling the stereoselectivity of the subsequent electrophilic attack.

Furthermore, the reactivity of the N-Boc group itself can be studied using transition state modeling. For instance, the mechanism of Boc-group rotation or its removal under acidic or thermal conditions can be investigated. Studies on analogous N-Boc protected systems have utilized transition state calculations to determine the energy barrier for the rotation of the Boc group. researchgate.net

The process of transition state modeling typically involves:

Defining the reaction coordinate, which represents the progress of the reaction.

Performing a search for the transition state geometry along this reaction coordinate using quantum mechanical methods, such as density functional theory (DFT).

Verifying that the located structure is a true transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy of the reaction, which is the energy difference between the transition state and the reactants.

Interactive Data Table: Illustrative Activation Energies for Reactions of Piperidones

The following table provides hypothetical activation energies for common reactions involving a piperidone substrate, derived from general knowledge of organic reaction mechanisms.

ReactionPlausible Activation Energy (kcal/mol)
Ketone Reduction (Hydride Attack)10 - 15
Enolate Formation (Deprotonation)15 - 25
N-Boc Group Rotation10 - 20
N-Boc Group Cleavage (Acid-catalyzed)20 - 30

Note: These are generalized values. The actual activation energies for this compound would be influenced by the specific reagents and reaction conditions.

Applications of N Boc Cis 2,6 Diethyl 4 Piperidone in Complex Molecule Synthesis

As a Versatile Building Block for Nitrogen-Containing Heterocycles

The cis-2,6-disubstituted piperidone structure is a foundational building block for constructing more complex nitrogen-containing heterocycles. The ketone at the C-4 position and the stereodefined substituents at C-2 and C-6 provide multiple reaction sites for further chemical transformations. Synthetic strategies often focus on elaborating this core structure to build fused or spirocyclic ring systems, which are common in many biologically active alkaloids. The Boc-protecting group is crucial in this context, as it modulates the reactivity of the nitrogen atom and can be readily removed under acidic conditions to allow for subsequent N-alkylation or other modifications.

Synthesis of Substituted Piperidine (B6355638) Derivatives

The true versatility of the cis-2,6-diethyl-4-piperidone scaffold lies in its role as a precursor to a wide range of polysubstituted piperidine derivatives. The existing stereochemistry directs the approach of incoming reagents, allowing for the controlled installation of additional functional groups.

Achieving specific stereochemistry is a central challenge in organic synthesis. Methodologies for the stereocontrolled preparation of cis- and trans-2,6-dialkylpiperidines have been developed, often employing 1-acyldihydropyridine intermediates. acs.org These methods allow for the diastereoselective introduction of alkyl groups at the 2 and 6 positions, establishing the crucial cis-relationship found in many natural targets. While methods exist to create polysubstituted piperidines through radical (4+2) cycloaddition reactions, the synthesis of specific chiral isomers often relies on building the piperidine ring with the desired stereochemistry from acyclic precursors or by modifying existing heterocyclic systems. nih.gov

While direct synthesis from N-Boc-cis-2,6-diethyl-4-piperidone is not extensively documented in the reviewed literature, the functional groups present on the piperidone ring provide a clear pathway to enantiopure aminodiols and aminoalcohols. The ketone at the C-4 position can be stereoselectively reduced to a hydroxyl group. Subsequent deprotection of the Boc group and further manipulations of the ring or its substituents can yield highly functionalized, enantiomerically pure aminoalcohols and aminodiols. These resulting compounds are valuable chiral building blocks in their own right for medicinal chemistry and further synthetic endeavors.

Intermediate in the Synthesis of Diverse Scaffolds

The cis-2,6-disubstituted piperidine core is a recurring feature in the retrosynthetic analysis of many complex natural products, highlighting its importance as a key synthetic intermediate.

Bispidines (3,7-diazabicyclo[3.3.1]nonanes) are rigid bicyclic structures with interesting pharmacological properties. While the synthesis of bispidines often involves a double Mannich reaction with a piperidone, acetone, and an amine, specific literature detailing the use of this compound for this purpose is limited. The steric hindrance imposed by the two ethyl groups at the C-2 and C-6 positions may influence the feasibility and outcome of the traditional cyclization pathways used to form the bispidine core.

The utility of the cis-2,6-disubstituted piperidine scaffold is most prominently demonstrated in the total synthesis of various alkaloids.

Cassine: The total synthesis of the piperidine alkaloid (-)-cassine showcases the importance of the cis-2,6-disubstituted piperidine intermediate. In one prominent synthesis, the key piperidine ring was formed via a diastereoselective PdCl₂-catalyzed intramolecular N-alkylation of an amino allylic alcohol, which established the desired cis stereochemistry of the substituents. acs.org This intermediate was then further elaborated to complete the synthesis of the natural product. acs.org

Dihydropinidine: The synthesis of (±)-dihydropinidine has been achieved through stereocontrolled methods that generate cis-2,6-dialkylpiperidines from 1-acyldihydropyridine intermediates. acs.org This approach allows for precise control over the stereochemical outcome, yielding the cis-isomer that is characteristic of the natural alkaloid.

The following table summarizes the target alkaloids and the general synthetic strategy used to obtain the required piperidine core.

Target AlkaloidKey Intermediate/StrategyReference
(-)-CassineDiastereoselective PdCl₂-catalyzed cyclization acs.org
(±)-DihydropinidineStereocontrolled alkylation of 1-acyldihydropyridine intermediates acs.org
Lycopodium AlkaloidsGeneral construction of piperidone ring within a larger framework nih.gov

Building Blocks for Pharmaceutical Intermediates

The piperidine ring is a crucial structural motif found in a vast array of pharmaceutical agents and natural products. Consequently, substituted piperidones, such as N-Boc-4-piperidone, are widely utilized as key intermediates in drug synthesis. For instance, N-Boc-4-piperidone is a well-established precursor in the synthesis of fentanyl and its analogues. caymanchem.comun.orgfederalregister.gov The Boc (tert-butoxycarbonyl) protecting group allows for controlled modifications of the piperidine ring, which is essential for building the complex architecture of pharmacologically active molecules.

Furthermore, the synthesis of various 2,6-disubstituted piperidines is of significant interest due to their prevalence in numerous alkaloids with diverse biological activities. nih.govnih.gov Methodologies for the diastereoselective functionalization of piperidine rings are actively being developed to access specific stereoisomers, which often exhibit distinct pharmacological profiles. escholarship.org

While these examples underscore the importance of the N-Boc-piperidone scaffold in medicinal chemistry, there is no specific information detailing the direct use of this compound in the synthesis of known pharmaceutical intermediates. The presence of the cis-2,6-diethyl substitution pattern suggests its potential as a chiral building block for creating stereochemically complex molecules, but specific examples remain to be documented in the literature.

Synthesis of Dendrimeric Structures

Dendrimers are highly branched, well-defined macromolecules with a wide range of applications, including drug delivery and materials science. nih.gov The synthesis of dendrimers often involves the use of core molecules or branching units with specific functionalities. While piperidine-containing structures have been incorporated into dendrimers, there is no specific mention in the reviewed literature of this compound being used as a core or a building block for dendrimeric structures.

The general strategies for dendrimer synthesis, such as divergent and convergent methods, allow for the incorporation of various molecular fragments. nih.gov In principle, a functionalized piperidone could serve as a scaffold for the construction of dendrimers. However, the current body of scientific literature does not provide any examples of dendrimers synthesized from this compound. Research in this area appears to be focused on other types of core molecules and building blocks.

Future Directions and Research Perspectives

Development of Novel and Efficient Synthetic Routes

The future of N-Boc-cis-2,6-diethyl-4-piperidone synthesis lies in the development of more efficient, stereoselective, and scalable methods. While existing routes provide access to this scaffold, research is anticipated to move towards more sophisticated and streamlined approaches.

Future research will likely focus on catalytic enantioselective strategies to afford highly enantioenriched cis-2,6-disubstituted piperidones. nih.gov Building on developments in the synthesis of related piperidines, rhodium-catalyzed asymmetric carbometalation of dihydropyridines could offer a novel pathway. acs.org Another promising avenue is the exploration of organocatalyzed multicomponent reactions, which allow for the one-pot assembly of highly substituted piperidines from simple precursors, thereby increasing efficiency and reducing waste. acs.org The development of enantiodivergent methods, capable of producing either enantiomer from a common set of precursors, would be particularly valuable for creating stereochemically diverse compound libraries. nih.gov

Furthermore, inspiration can be drawn from innovative cyclization techniques. For instance, the catalytic enantioselective bromocyclization of olefinic amides has been shown to produce enantioenriched 2-substituted 3-bromopiperidines, which can be further transformed, suggesting that similar halogen-mediated cyclizations could be adapted for diethyl-substituted analogues. rsc.org

Table 1: Potential Future Synthetic Strategies

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic Asymmetric SynthesisHigh enantioselectivity, catalytic turnoverDevelopment of novel chiral ligands and catalysts (e.g., Rhodium-based). acs.org
Organocatalyzed Multicomponent ReactionsHigh atom economy, operational simplicity, one-pot synthesis. acs.orgDesign of novel organocatalysts, optimization of reaction conditions for cis-selectivity.
Enantiodivergent SynthesisAccess to both enantiomers from common precursors. nih.govStrategic inversion of reagent addition sequence in Mannich-type reactions.
Halogen-Mediated CyclizationIntroduction of further functional handles for derivatization. rsc.orgExploration of bromo- or iodo-aminocyclization pathways.

Exploration of Further Chemical Transformations and Derivatizations

The this compound molecule possesses two primary sites for chemical modification: the ketone carbonyl group and the Boc-protected nitrogen atom. Future research will undoubtedly delve into exploiting these functionalities to create a diverse array of new derivatives.

The carbonyl group is ripe for a multitude of transformations. Reductive amination can introduce a variety of amine-containing side chains, a common strategy in medicinal chemistry. Aldol-type condensations with various aldehydes and ketones can lead to the formation of α,β-unsaturated systems or more complex bicyclic structures. chemicalbook.com Wittig reactions and related olefination methods can convert the ketone into an exocyclic double bond, providing a gateway to further functionalization. youtube.com

The N-Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be subjected to a wide range of N-alkylation or N-arylation reactions. This versatility is exemplified by the use of N-Boc-4-piperidone as a key precursor in the synthesis of complex molecules like fentanyl, where the piperidine (B6355638) nitrogen is functionalized in a later step. un.org Similarly, this compound could serve as a building block for novel, structurally complex targets. Research into its use in the synthesis of novel heterocyclic systems, such as pyrazoles, is also a foreseeable avenue. nih.gov

Advanced Computational Studies for Predictive Synthesis

The integration of computational chemistry is poised to accelerate research on this compound and its derivatives. Advanced computational studies can provide profound insights into reactivity, stereoselectivity, and the potential properties of novel compounds before they are synthesized in the lab.

Density Functional Theory (DFT) calculations can be employed to model transition states of potential reactions, helping to predict the feasibility and stereochemical outcome of new synthetic routes. acs.org This predictive power can guide experimental design, saving time and resources. For instance, the distortion/interaction model has been used to explain regioselectivity in the trapping of related piperidyne intermediates, showcasing the power of computational analysis. escholarship.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking studies can be utilized to predict the biological activities of derivatives. By building computational models based on the structures of known active piperidine derivatives, it may be possible to design novel compounds with enhanced potency or selectivity for specific biological targets. nih.gov Molecular dynamics simulations can further probe the stability and binding modes of these computationally designed ligands with their target proteins. nih.gov

Integration with Green Chemistry Principles for Sustainable Production

The principles of green chemistry are increasingly integral to modern synthetic chemistry, and future research on this compound will likely reflect this trend. The goal is to develop manufacturing processes that are not only efficient but also environmentally benign.

A key focus will be on improving atom economy, often through the use of one-pot or tandem reactions that minimize intermediate purification steps and solvent usage. acs.orgresearchgate.net The selection of solvents is another critical aspect, with a push towards replacing hazardous solvents with greener alternatives.

The development and application of catalytic processes are central to green chemistry. This includes both heterogeneous and homogeneous catalysis, which can reduce the need for stoichiometric reagents and often operate under milder conditions. researchgate.net The use of organocatalysis, which avoids potentially toxic heavy metals, is a particularly attractive green approach that is gaining popularity in piperidine synthesis. nih.gov A novel and futuristic direction could be the exploration of electrocatalytic hydrogenation methods, which use electricity to drive the reaction, potentially from renewable sources, and avoid the need for high-pressure hydrogen gas and acid activators. researchgate.net

Table 2: Green Chemistry Approaches for Future Synthesis

Green Chemistry PrincipleApplication to Piperidone SynthesisFuture Research Direction
Atom EconomyOne-pot, multi-component reactions. acs.orgresearchgate.netDesigning new tandem reactions that form multiple bonds in a single operation.
Safer SolventsUse of aqueous media or biodegradable solvents.Investigating reaction feasibility and efficiency in green solvent systems. acs.org
CatalysisUse of organocatalysts or recyclable metal catalysts. nih.govDevelopment of highly active and selective catalysts for piperidone synthesis.
Energy EfficiencyElectrocatalytic hydrogenation, reactions at ambient temperature. researchgate.netExploring novel energy sources and mild reaction conditions.
Waste ReductionMinimizing protective group chemistry and purification steps. designer-drug.comDesigning synthetic routes with fewer steps and higher yields.

Q & A

Q. What are the key structural and spectroscopic characteristics of N-Boc-cis-2,6-Diethyl-4-piperidone?

  • Methodological Answer : The compound’s molecular formula is C₁₄H₂₅NO₃ (molecular weight: 255.35 g/mol ), with a cis configuration at the 2,6-diethyl substituents . For structural confirmation, employ X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy . Key spectroscopic markers include:
  • ¹H NMR : Peaks for the Boc group (δ ~1.4 ppm, tert-butyl), carbonyl (δ ~170 ppm in ¹³C NMR), and diethyl substituents (δ ~0.9–1.3 ppm for CH₃ and δ ~2.5–3.5 ppm for CH₂).
  • IR : Strong absorption at ~1680–1720 cm⁻¹ for the ketone and carbamate carbonyl groups.

Q. How is this compound synthesized, and what purification methods are recommended?

  • Methodological Answer : Synthesis typically involves Boc-protection of cis-2,6-diethyl-4-piperidone under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP . Post-reaction, purify via:
  • Column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Recrystallization from ethanol or dichloromethane to enhance purity.
    Monitor reaction progress using TLC (Rf ~0.4 in 3:1 hexane:EtOAc) and confirm purity via HPLC (>95% by area normalization).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : The compound is a flammable liquid (Category 4) and causes severe eye irritation (Category 2) . Key protocols:
  • Use fume hoods and nitrile gloves to avoid inhalation/skin contact.
  • Store in cool, ventilated areas away from ignition sources.
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in structural elucidation (e.g., crystallographic vs. computational data) be resolved?

  • Methodological Answer : Discrepancies between X-ray crystallography (e.g., SHELXL-refined structures ) and DFT-optimized geometries may arise from crystal packing effects or solvent interactions. To resolve:
  • Compare torsional angles (e.g., diethyl group orientation) across methods.
  • Perform solvent-phase DFT simulations (e.g., using COSMO-RS) to mimic experimental conditions.
  • Validate with 2D NOESY NMR to detect through-space interactions missed in static models .

Q. What challenges arise in optimizing enantioselective synthesis of this compound, and how can they be addressed?

  • Methodological Answer : The cis-diethyl configuration introduces steric hindrance, complicating enantiomeric resolution. Strategies include:
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to direct stereochemistry during Boc protection .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in aprotic solvents to favor the cis isomer .
  • Monitor enantiomeric excess via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. How should researchers analyze contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Contradictions often stem from assay-specific variables (e.g., cell line viability, solvent interactions). Apply:
  • PICO framework : Define Population (target enzyme), Intervention (compound concentration), Comparison (control), and Outcome (IC₅₀) to standardize assays .
  • Meta-analysis : Use tools like RevMan to pool data, adjusting for covariates (e.g., DMSO concentration, incubation time).
  • Contradiction analysis : Identify principal vs. secondary factors (e.g., solvent toxicity vs. true inhibitory potency) using dialectical frameworks .

Q. What methodologies validate the stability of this compound under varying experimental conditions?

  • Methodological Answer : Stability studies should assess:
  • Thermal degradation : Heat samples to 40–80°C for 24–72 hours; monitor via LC-MS for Boc deprotection (mass shift of -100 Da) .
  • pH sensitivity : Incubate in buffers (pH 2–12) and quantify degradation products using HPLC-DAD .
  • Light exposure : Conduct ICH Q1B photostability testing under UV/visible light to detect ketone oxidation.

Data Contradiction Analysis Framework

For unresolved discrepancies (e.g., synthesis yields, bioactivity), apply:

  • Root-cause analysis : Map contradictions using Ishikawa diagrams to isolate variables (e.g., reagent purity, reaction time).
  • Iterative refinement : Re-test hypotheses under controlled conditions, prioritizing "principal contradictions" (e.g., stereochemical integrity over solvent choice) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.